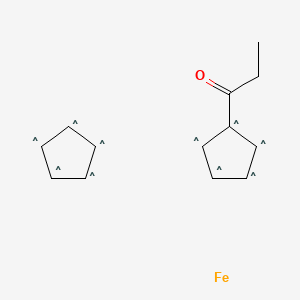

CID 131700262

Descripción

CID 131700262 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. For instance, CID 131700262 may belong to a class of brominated aromatic or heterocyclic compounds, given the prevalence of such structures in analogous compounds discussed in the evidence (e.g., brominated benzo[b]thiophene derivatives or oscillatoxin analogs) . These compounds often exhibit bioactive properties, such as enzyme inhibition (e.g., CYP1A2) or high gastrointestinal (GI) absorption, making them relevant in medicinal chemistry and environmental toxicology .

Propiedades

Fórmula molecular |

C13H14FeO |

|---|---|

Peso molecular |

242.09 g/mol |

InChI |

InChI=1S/C8H9O.C5H5.Fe/c1-2-8(9)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H; |

Clave InChI |

ASMBIIOLFCSSNE-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propionylferrocene can be synthesized through several methods. One common approach involves the reaction of ferrocene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, where the propionyl group is introduced onto the cyclopentadienyl ring .

Another method involves the reaction of ferrocene with propionic anhydride under similar conditions. This method also results in the formation of propionylferrocene through electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of propionylferrocene typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Propionylferrocene undergoes various types of chemical reactions, including:

Oxidation: Propionylferrocene can be oxidized to form the corresponding ferrocenium ion.

Substitution: Electrophilic substitution reactions can introduce other functional groups onto the cyclopentadienyl rings.

Common Reagents and Conditions

Oxidation: Ferric chloride (FeCl3), ceric ammonium nitrate (CAN)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Oxidation: Ferrocenium ion

Reduction: Ferrocene

Substitution: Nitropropionylferrocene and other substituted derivatives.

Aplicaciones Científicas De Investigación

Propionylferrocene has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of propionylferrocene and its derivatives often involves redox reactions. The ferrocene core can undergo reversible oxidation and reduction, which is crucial for its biological and catalytic activities. In biological systems, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in target cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related compounds, leveraging data from PubChem entries and synthesis methodologies outlined in the evidence.

Table 1: Comparative Analysis of CID 131700262 and Analogous Compounds

Key Findings

Structural Similarities :

- CID 131700262 shares brominated aromatic/heterocyclic frameworks with CID 59200652 and CID 737737, which are critical for electronic and steric interactions in enzyme inhibition .

- Oscillatoxin D (CID 101283546) differs significantly in structure (macrocyclic lactone) but aligns in bioactivity (toxicity), highlighting functional convergence .

Synthesis Challenges :

- Brominated analogs like CID 59200652 require low-temperature lithiation (-78°C) for regioselective bromination, whereas oscillatoxin derivatives necessitate complex biosynthetic pathways .

Q & A

Q. How can researchers contextualize findings within broader scientific debates?

- Approach : Use comparative meta-analysis to benchmark results against existing studies. Highlight novel contributions (e.g., new targets, improved selectivity) and discuss limitations (e.g., assay specificity, model relevance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.